molecular formula C17H17F3N2O3 B1401828 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid CAS No. 1311278-50-8

2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid

Cat. No. B1401828
M. Wt: 354.32 g/mol
InChI Key: SPAAJVUBWAYRDH-UHFFFAOYSA-N
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Description

The compound “2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid” is a chemical compound with a complex structure. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives is a topic of ongoing research. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride . More recent methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The molecular structure of “2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid” is characterized by the presence of a fluorine atom and a pyridine in its structure. These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid” are largely determined by the presence of the trifluoromethylpyridine (TFMP) moiety. The unique physicochemical properties of fluorine, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, are considered to contribute to the biological activities of fluorine-containing compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyridines, including those with structures similar to 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid, have been synthesized and studied for their chemical properties. For instance, Schmidt, Mordhorst, and Nieger (2006) investigated the synthesis of functionalized pyridines, emphasizing the reactivity of heteroaromatic N-nucleophiles and various bisnucleophiles in producing substituted pyridines (Schmidt, Mordhorst, & Nieger, 2006).

Biochemical Applications

  • The creation of fluoroionophores from derivatives of this compound has been explored. Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives and studied their interaction with metal cations, indicating potential applications in biochemical studies (Hong, Lin, Hsieh, & Chang, 2012).

Catalytic Uses

  • Liu et al. (2014) researched the use of a related compound, 4-(N,N-Dimethylamino)pyridine hydrochloride, as a recyclable catalyst in acylation reactions, providing insights into potential catalytic applications (Liu, Ma, Liu, & Wang, 2014).

Herbicide Research

  • The compound has been studied for its applications in herbicides. For example, Hendley et al. (1985) investigated the translocation and metabolism of pyridinyloxyphenoxypropionic acid herbicides in plants, providing insights into the herbicidal efficacy of similar compounds (Hendley, Dicks, Monaco, Slyfield, Tummon, & Barrett, 1985).

Antioxidant Properties

Pharmacological Research

  • Ludwig and Eyer (1995) explored the interactions of 4-(Dimethylamino)phenol with glutathione, indicating the potential for pharmacological studies involving similar compounds (Ludwig & Eyer, 1995).

Novel Syntheses and Reactions

  • Various studies have investigated the synthesis and reactions of compounds structurally related to 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid. For instance, Tajik, Dadras, and Aghabeygi (2011) reported on the synthesis of novel optically active esters with potential herbicidal applications (Tajik, Dadras, & Aghabeygi, 2011).

Future Directions

The future directions for research on “2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid” and similar compounds are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-10(16(23)24)25-13-6-4-11(5-7-13)14-8-12(17(18,19)20)9-15(21-14)22(2)3/h4-10H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAAJVUBWAYRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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